Lipophilicity (XLogP3) Comparison: Ethoxy vs. Methoxy Substantially Alters Predicted Membrane Partitioning
The 4-ethoxy compound registers an XLogP3 value of 2.6, which is +0.4 log units higher than the 4-methoxy analog (XLogP3 = 2.2) [1]. In medicinal chemistry, a ΔlogP of ~0.4 can shift predicted passive membrane permeability by approximately 2- to 3-fold and may reduce aqueous solubility proportionally, directly impacting cellular assay performance and oral bioavailability potential [1][2].
Supports lipophilicity window selection for permeability–solubility screening
Computed by XLogP3 3.0; experimental validation recommended
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Methoxy analog (CAS 1020977-18-7): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported on kuujia.com technical datasheets |
Why This Matters
For procurement decisions, the ethoxy analog offers a distinct lipophilicity window that may be critical when screening for balanced permeability–solubility profiles in cell-based kinase assays.
- [1] Kuujia.com. Cas no 1021248-88-3. XLogP3: 2.6. Lines 33–34. View Source
- [2] Kuujia.com. Cas no 1020977-18-7. XLogP3: 2.2. Lines 34–35. View Source
